![molecular formula C16H17N5O2 B2968007 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone CAS No. 2034252-60-1](/img/structure/B2968007.png)
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone, also known as MPPM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrrolopyrimidine derivatives and has shown promising results in various preclinical studies.
科学的研究の応用
Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives
Morpholine derivatives possess a broad spectrum of pharmacological activities due to their structural diversity and chemical properties. A study highlights the significant interest in morpholine and pyran analogues, emphasizing their versatile applications in medicinal chemistry and pharmacology. The chemical designing of morpholine derivatives has led to the development of compounds with diverse pharmacological profiles, making them candidates for novel therapeutic agents. This review summarizes the developments in the methodologies of morpholine and pyran analogues and their potent pharmacophoric activities, providing insights for future research in designing and synthesizing novel derivatives (Asif & Imran, 2019).
Functional Chemical Groups in Novel CNS Acting Drugs
Another research area explores functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity. Heterocycles with heteroatoms like nitrogen, sulfur, and oxygen form a significant class of organic compounds that have been identified to potentially exhibit CNS effects. This includes compounds with structural elements such as pyridine, pyrimidine, and others, suggesting a pathway for the development of novel CNS acting drugs (Saganuwan, 2017).
Photocatalytic Degradation of Pollutants
The application of morpholine derivatives extends into environmental science, particularly in the photocatalytic degradation of pollutants. A study reviews the intermediate products of pollutants like pyridine and morpholine during the TiO2-UV process, illustrating the complexity of photocatalytic degradations. This research provides insights into the mechanisms and pathways involved in the degradation process, highlighting the importance of understanding these reactions for improving water treatment technologies (Pichat, 1997).
Synthesis of Pyrimidoquinolines
On the synthetic chemistry front, research on the synthesis of pyrimido[4,5-b]quinolines from barbituric acid derivatives sheds light on the versatility of morpholine and pyrrolopyrimidine compounds. These studies demonstrate the potential for creating biologically active compounds with significant therapeutic importance, offering a foundation for future drug development (Nandha kumar, Suresh, Mythili, & Mohan, 2001).
Hybrid Catalysts in Medicinal Chemistry
Furthermore, the use of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds represents a cutting-edge approach in medicinal chemistry. This review highlights the application of diverse catalysts for developing lead molecules, emphasizing the critical role of catalytic processes in advancing pharmaceutical research (Parmar, Vala, & Patel, 2023).
特性
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c22-15(12-2-1-3-17-8-12)21-10-13-9-18-16(19-14(13)11-21)20-4-6-23-7-5-20/h1-3,8-9H,4-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLJKAGDBYSDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-tert-Butyl 8-methyl 9-oxo-3-azaspiro[5.5]undecane-3,8-dicarboxylate](/img/structure/B2967925.png)
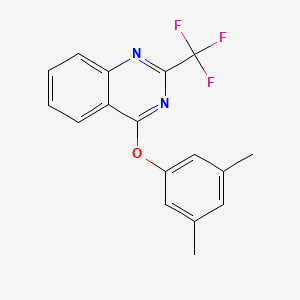
![N-[(4-Fluorophenyl)-phenylmethyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2967928.png)

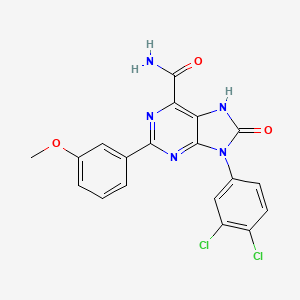

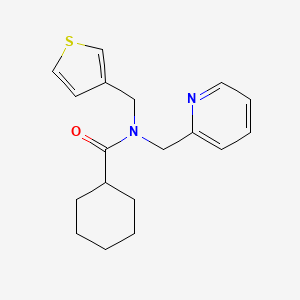
![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2967934.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2967938.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2967941.png)
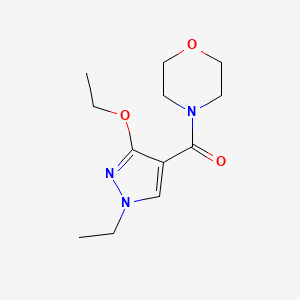
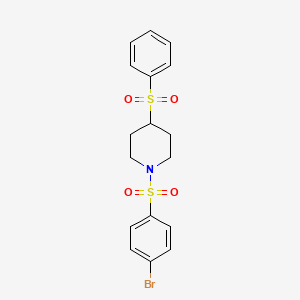
![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2967947.png)